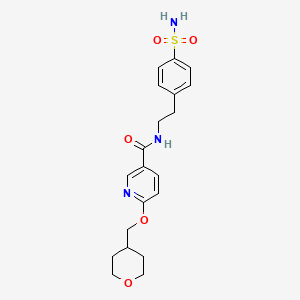![molecular formula C18H12FN3OS B2706571 6-(4-fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049417-26-6](/img/structure/B2706571.png)
6-(4-fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(4-fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole is a heterocyclic compound that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of related imidazo[2,1-b]thiazole derivatives typically involves multi-step reactions including condensation, ring closure, and substitution reactions . For instance, the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives is achieved through intermediate steps and is characterized by spectroscopic methods .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives is often confirmed using techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict and compare molecular structures .Chemical Reactions Analysis
The reactivity of imidazo[2,1-b]thiazole derivatives can be inferred from studies on similar compounds . For instance, the presence of fluorine atoms in the structure can influence the reactivity due to their electronegativity and ability to participate in various interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure.Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities : Compounds similar to 6-(4-fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown promising results against various microorganisms, indicating potential applications in treating infections caused by these pathogens (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Immunoregulatory Antiinflammatory Agents : A series of dihydroimidazo[2,1-b]thiazoles, which are structurally related to this compound, have been synthesized and evaluated for their potential as immunoregulatory antiinflammatory agents. These compounds have shown effectiveness in reducing inflammation and modulating immune responses (Bender et al., 1985).
Anticancer Activity : Related imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. Some of these compounds have exhibited significant cytotoxicity against cancer cell lines, suggesting their potential use in cancer therapy (Karki et al., 2011).
Antiviral Agents : Fluoroimidazoles, which are chemically related to this compound, have been studied for their inhibitory effects on viral cytopathogenicity. These compounds have shown varying degrees of antiviral activity, indicating their potential in antiviral drug development (De Cercq & Luczak, 1975).
Antiinflammatory Activity : The antiinflammatory activity of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles has been investigated. These compounds, related to this compound, have demonstrated significant antiinflammatory effects, suggesting their utility in treating inflammatory conditions (Lantos et al., 1984).
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit antiproliferative activities against a variety of cancer cell lines
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
Similar compounds have been reported to exhibit broad-spectrum antiproliferative activities, suggesting that they may affect multiple pathways involved in cell proliferation .
Result of Action
Similar compounds have been reported to exhibit antiproliferative activities, suggesting that they may inhibit the growth of cancer cells .
Orientations Futures
Based on the previous work and in continuation of anticancer drug discovery research, the aim of this research was to design and synthesize new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . As well as the thioxo-pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine compounds and the thioglycoside derivatives, based on pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors .
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3OS/c19-13-8-6-12(7-9-13)15-10-22-16(11-24-18(22)21-15)17(23)20-14-4-2-1-3-5-14/h1-11H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGATUDDJFCVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2706493.png)


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2706498.png)


![1-(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-2-chloroethanone](/img/structure/B2706502.png)

![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2706507.png)


![2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2706511.png)
